

Mass Spectrometry of Ethyl 2-(4-phenylcyclohexylidene)acetate: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 2-(4-phenylcyclohexylidene)acetate*

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This guide provides a comparative analysis of the mass spectrometric behavior of **Ethyl 2-(4-phenylcyclohexylidene)acetate**. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide leverages data from structurally similar compounds and established fragmentation principles to predict its mass spectrum and fragmentation pathways. This approach offers a valuable reference for researchers working with this and related molecules.

Comparative Analysis of Key Compounds

The mass spectrometric fragmentation of **Ethyl 2-(4-phenylcyclohexylidene)acetate** is best understood by comparing it with simpler, structurally related esters: Ethyl phenylacetate and Ethyl cyclohexylideneacetate. The key difference lies in the complexity of the substituent attached to the acetate group, which significantly influences the fragmentation pattern.

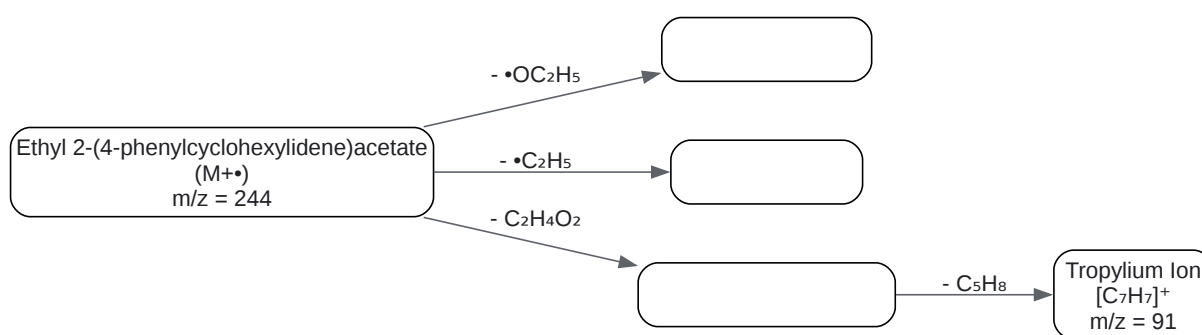
Compound	Molecular Formula	Molecular Weight (g/mol)	Key Structural Features	Expected Key Fragments (m/z)
Ethyl 2-(4-phenylcyclohexylidene)acetate	C ₁₆ H ₂₀ O ₂	244.33[1]	Phenyl group, Cyclohexylidene ring, α,β-unsaturated ester	M+• at 244, loss of ethoxy group (-OC ₂ H ₅) at 199, loss of ethyl group (-C ₂ H ₅) at 215, fragments related to the phenylcyclohexyl moiety.
Ethyl phenylacetate	C ₁₀ H ₁₂ O ₂	164.20[2]	Phenyl group, Ethyl ester	M+• at 164, prominent tropylium ion at 91, loss of ethoxy group at 119.[2][3]
Ethyl cyclohexylideneacetate	C ₁₀ H ₁₆ O ₂	168.23[4]	Cyclohexylidene ring, α,β-unsaturated ester	M+• at 168, fragments arising from rearrangements and cleavages of the cyclohexylidene ring.

Predicted Fragmentation Pathway of Ethyl 2-(4-phenylcyclohexylidene)acetate

The fragmentation of **Ethyl 2-(4-phenylcyclohexylidene)acetate** under electron ionization (EI) is expected to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the phenyl group, the cyclohexylidene ring, and the ethyl ester functionality all contribute to the overall fragmentation pattern.

A primary fragmentation event for esters is the cleavage of the C-O bond, leading to the loss of the ethoxy radical ($\bullet\text{OC}_2\text{H}_5$), resulting in a stable acylium ion. Another common fragmentation is the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$). The phenyl group can stabilize a positive charge through resonance, making fragments containing this moiety particularly abundant. The cyclohexylidene ring can undergo various ring-opening and rearrangement reactions.

Below is a DOT script representation of the predicted fragmentation pathway.



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Caption: Predicted mass fragmentation pathway of **Ethyl 2-(4-phenylcyclohexylidene)acetate**.

Experimental Protocols

The following is a general experimental protocol for acquiring a mass spectrum of **Ethyl 2-(4-phenylcyclohexylidene)acetate** using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).

1. Sample Preparation:

- Dissolve approximately 1 mg of **Ethyl 2-(4-phenylcyclohexylidene)acetate** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.

- If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Transfer Line Temperature: 280°C.

3. Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.

- Scan Rate: 2 scans/second.

4. Data Analysis:

- The acquired total ion chromatogram (TIC) will show the retention time of the compound.
- The mass spectrum corresponding to the chromatographic peak of **Ethyl 2-(4-phenylcyclohexylidene)acetate** should be extracted and analyzed.
- Identify the molecular ion peak ($M^{+\bullet}$) and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds.

This guide provides a foundational framework for the mass spectrometric analysis of **Ethyl 2-(4-phenylcyclohexylidene)acetate**. Experimental verification is essential to confirm the predicted fragmentation pathways and to build a comprehensive understanding of its behavior in the mass spectrometer.

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References

- 1. Ethyl 2-(4-Phenylcyclohexylidene)Acetate [myskinrecipes.com]
- 2. Benzeneacetic acid, ethyl ester [webbook.nist.gov]
- 3. Ethyl phenylacetate | C₁₀H₁₂O₂ | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cyclohexylideneacetate | C₁₀H₁₆O₂ | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
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